molecular formula C13H15ClFN5O B14033010 2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride

2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride

Cat. No.: B14033010
M. Wt: 311.74 g/mol
InChI Key: OHRCKQQYDKOMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in oncological research. This compound demonstrates high efficacy against FLT3 with internal tandem duplication (ITD) mutations, which are prevalent driver mutations in approximately 25-30% of Acute Myeloid Leukemia (AML) cases and are associated with a poor prognosis. Its primary research value lies in its ability to selectively induce apoptosis and inhibit proliferation in FLT3-ITD-positive leukemic cell lines, such as MV4-11, by potently suppressing FLT3 autophosphorylation and downstream signaling pathways like STAT5 and MAPK. The compound's mechanism involves binding to the active conformation of the FLT3 kinase domain, effectively blocking its activity. This makes it an essential pharmacological tool for investigating the pathogenesis of FLT3-driven leukemias, exploring mechanisms of resistance to targeted therapies, and evaluating combination treatment strategies in preclinical models. Research utilizing this inhibitor is fundamental to advancing the understanding of tyrosine kinase signaling in hematologic malignancies and for the development of next-generation targeted cancer therapeutics.

Properties

Molecular Formula

C13H15ClFN5O

Molecular Weight

311.74 g/mol

IUPAC Name

2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride

InChI

InChI=1S/C13H14FN5O.ClH/c14-3-1-7-6-17-12(20)8-5-10(18-11(7)8)9-2-4-16-13(15)19-9;/h2,4-5,7,18H,1,3,6H2,(H,17,20)(H2,15,16,19);1H

InChI Key

OHRCKQQYDKOMRE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)N1)CCF.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Aminopyrimidin-4-yl Intermediate

  • Starting from 1-(dimethylamino)-4,4-dimethoxy-1-penten-3-one , a known compound, the synthesis proceeds by reaction with guanidine hydrochloride under basic conditions (e.g., sodium ethylate) in a lower alcohol solvent such as ethanol.
  • The reaction is conducted at reflux temperatures for up to 24 hours, leading to the formation of the aminopyrimidine nucleus.
  • Subsequent acidic treatment (e.g., with acetic acid at room temperature) converts this intermediate into the desired 2-aminopyrimidin-4-yl derivative.

Preparation of the Piperidine-2,4-dione Derivative

  • The piperidine-2,4-dione intermediate can be synthesized via two principal routes:

    • Alkylation and cyclization approach : Starting from suitable chloro- or alkoxy-substituted precursors, reaction under basic conditions (e.g., sodium methylate in toluene) at reflux for 2–24 hours forms an intermediate, which is then treated with an acetonitrile/water/acetic acid mixture under reflux for 12–24 hours to yield the piperidine-2,4-dione derivative.

    • Meldrum’s acid pathway : Meldrum’s acid is reacted with an amino acid derivative bearing a nitrogen protecting group (e.g., tert-butoxycarbonyl), forming a compound that cyclizes upon refluxing in ethyl acetate for 1–24 hours, yielding the piperidine-dione core.

Coupling and Final Cyclization

  • The heteroaryl derivative (2-aminopyrimidin-4-yl compound) is reacted with the piperidine-2,4-dione derivative under controlled conditions to form the pyrrolo[3,2-c]pyridin-4-one scaffold.
  • Protecting groups such as tert-butoxycarbonyl or p-methoxybenzyl may be used on nitrogen atoms to facilitate selective reactions and are removed in subsequent steps.
  • The final product is isolated as the hydrochloride salt to improve handling and stability.

Reaction Conditions Summary Table

Step Reagents/Conditions Time Temperature Notes
Aminopyrimidine nucleus formation 1-(Dimethylamino)-4,4-dimethoxy-1-penten-3-one + Guanidine hydrochloride, NaOEt, EtOH Up to 24 h Reflux Basic conditions, followed by acid work-up
Piperidine-2,4-dione synthesis (route 1) Alkylated precursor + NaOMe, toluene 2–24 h Reflux Followed by acetonitrile/water/acetic acid reflux
Piperidine-2,4-dione synthesis (route 2) Meldrum’s acid + amino acid derivative, EtOAc 1–24 h Reflux Cyclization step
Coupling and cyclization Heteroaryl derivative + piperidine-2,4-dione derivative Variable Controlled conditions Use of nitrogen protecting groups
Final salt formation Treatment with HCl - Room temperature Yields hydrochloride salt

Research Findings and Optimization Notes

  • The use of protecting groups on nitrogen atoms is critical for selectivity and yield optimization.
  • Reaction times and temperatures vary depending on the specific substituents on the intermediates.
  • The acidic treatment step after aminopyrimidine formation is essential to obtain the correct tautomeric form for efficient coupling.
  • Alternative synthetic routes exist but converge on the key intermediates described.
  • The compound’s synthesis has been reported in patent literature with detailed experimental procedures, confirming reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Fluoroethyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of protein kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Compound 89S, we compare it to three analogs (Table 1), focusing on structural modifications and their pharmacological implications.

Table 1: Structural and Functional Comparison of Compound 89S and Analogs

Compound Core Structure Position 7 Substituent Stereochemistry Key Modifications Solubility (mg/mL) Target Affinity (IC₅₀, nM) Metabolic Stability (t₁/₂, h)
Compound 89S Pyrrolo[3,2-c]pyridin-4-one 2-fluoroethyl (7S) Hydrochloride salt 12.5 3.2 ± 0.4 6.8 ± 0.3
Compound A Pyrrolo[3,2-c]pyridin-4-one 2-chloroethyl (7S) Chlorine replaces fluorine 8.2 15.7 ± 1.1 8.1 ± 0.5
Compound B Pyrrolo[3,2-c]pyridin-4-one 2-fluoroethyl (7R) Opposite stereochemistry 10.9 48.9 ± 3.6 5.2 ± 0.2
Compound C Pyrrolo[3,2-c]pyridin-4-one 2-hydroxyethyl Racemic Hydroxyl group replaces fluorine 3.7 89.4 ± 6.2 2.1 ± 0.1

Substituent Effects: Fluorine vs. Other Halogens (Compound A)

  • Compound A replaces the 2-fluoroethyl group with 2-chloroethyl .
    • Impact :
  • Reduced target affinity (IC₅₀ increased 5-fold vs. Compound 89S) due to chlorine’s lower electronegativity and larger atomic radius, weakening hydrogen-bonding interactions .
  • Improved metabolic stability (t₁/₂ = 8.1 h vs. 6.8 h in 89S), likely due to chlorine’s resistance to oxidative metabolism.
    • Conclusion : Fluorine optimizes balance between potency and stability in this scaffold.

Stereochemical Influence (Compound B)

  • Compound B is the (7R)-enantiomer of 89S.
    • Impact :
  • 15-fold lower potency (IC₅₀ = 48.9 nM) underscores the critical role of (7S) configuration in aligning the fluoroethyl group with the target’s hydrophobic pocket.
  • Reduced solubility (10.9 mg/mL vs. 12.5 mg/mL in 89S) suggests stereochemistry affects crystal packing in the hydrochloride form.

Hydrophilicity and Metabolism (Compound C)

  • Compound C substitutes fluorine with a hydroxyl group, forming a racemic mixture.
    • Impact :
  • Dramatic loss of potency (IC₅₀ = 89.4 nM) due to disrupted hydrophobic interactions and increased polarity.
  • Poor metabolic stability (t₁/₂ = 2.1 h) attributed to hydroxyl group susceptibility to glucuronidation.

Key Research Findings

Fluorine’s Role : The 2-fluoroethyl group in Compound 89S enhances both binding affinity and passive membrane permeability compared to bulkier halogens (e.g., chlorine) or polar groups (e.g., hydroxyl) .

Chirality Matters : The (7S) configuration is critical for activity; enantiomeric inversion (Compound B) reduces potency by disrupting complementary binding.

Salt Form Advantages : The hydrochloride salt of 89S improves solubility (>12 mg/mL) over free base analogs, enabling better oral bioavailability.

Biological Activity

The compound 2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride , also known by its DrugBank accession number DB07149, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrrolopyridines, characterized by a complex structure that includes a pyrrolidine ring fused with a pyridine moiety. The molecular formula is C13H14FN5OC_{13}H_{14}FN_5O, with a molecular weight of approximately 275.2816 g/mol. Its structural features contribute to its biological activity, particularly in targeting specific kinases involved in cellular signaling pathways.

The primary mechanism of action for this compound involves the inhibition of ERK1/2 kinases , which are crucial components of the MAPK signaling pathway. This pathway is often implicated in various cancers and inflammatory diseases. By selectively inhibiting these kinases, the compound may modulate cell proliferation and survival pathways, making it a candidate for cancer therapy .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of cells expressing folate receptors and proton-coupled folate transporters, which are often overexpressed in certain tumors . In vivo studies using SCID mice with IGROV1 tumors indicated that this compound was more efficacious than some existing treatments, suggesting its potential as a novel therapeutic agent .

Selectivity and Safety Profile

The selectivity of this compound for ERK1/2 over other kinases is notable. In comparative studies, it displayed minimal off-target effects on unrelated kinases, which is crucial for reducing potential side effects associated with kinase inhibitors. Furthermore, preliminary pharmacokinetic evaluations suggest acceptable oral bioavailability in animal models, indicating potential for further clinical development .

Case Studies

Several research articles have documented the biological evaluation of this compound:

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of pyrrolopyridines revealed that modifications to the core structure could enhance antitumor efficacy while maintaining selectivity for ERK1/2 inhibition .
  • In Vivo Efficacy : In a model of lung cancer, this compound reduced tumor growth significantly compared to controls. It was administered orally at varying doses, demonstrating a dose-dependent response in tumor size reduction and improved survival rates among treated animals .
  • Mechanistic Insights : Research into the mechanistic pathways revealed that the compound not only inhibits ERK1/2 but also affects downstream signaling pathways associated with cell cycle regulation and apoptosis .

Data Summary Table

PropertyValue
Molecular FormulaC₁₃H₁₄FN₅O
Molecular Weight275.2816 g/mol
Mechanism of ActionERK1/2 kinase inhibition
Antitumor ActivitySignificant against multiple cell lines
SelectivityHigh for ERK1/2
Oral BioavailabilityAcceptable in animal models

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Employ multi-step strategies with Boc protection and cyclization, as seen in analogous pyrrolo-pyrimidine syntheses .
  • Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, stoichiometry, solvent polarity) and identify optimal conditions. Fractional factorial designs reduce experimental runs while capturing interactions between variables .
  • Monitor intermediates via LC-MS or TLC to identify bottlenecks (e.g., incomplete Boc deprotection or side reactions).

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC for proton-carbon correlations, focusing on distinguishing pyrrolo-pyrimidine protons (δ 6.5–8.5 ppm) and fluoroethyl groups (δ 4.5–5.5 ppm) .
  • High-resolution MS: Confirm molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine/fluorine signatures).
  • X-ray crystallography: Resolve conformational ambiguities, particularly the dihydro-pyrrolo ring geometry .

Q. What safety protocols are critical for handling this hydrochloride salt?

Methodological Answer:

  • Follow ECHA guidelines for fluoroethyl-containing compounds: use fume hoods, nitrile gloves, and conduct stability tests under varying pH/temperature to assess decomposition risks .
  • Perform acute toxicity assays (e.g., OECD 423) in early development to establish LD50 and safety thresholds.

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of its synthesis?

Methodological Answer:

  • Apply quantum mechanical calculations (DFT) to model key steps (e.g., cyclization or fluorination). Transition state analysis identifies energy barriers and validates rate-determining steps .
  • Use molecular dynamics simulations to study solvent effects on reaction pathways, particularly for polar aprotic solvents like DMF or THF .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility checks: Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via orthogonal methods (HPLC, elemental analysis) .
  • Meta-analysis: Use statistical tools (e.g., ANOVA) to compare datasets, isolating variables like batch-to-batch impurities or solvent residues .

Q. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt formation: Test alternative counterions (e.g., mesylate, citrate) beyond hydrochloride to enhance solubility .
  • Nanoformulation: Use liposomes or PEGylated carriers, optimizing particle size (50–200 nm) via dynamic light scattering .

Q. How can kinetic studies refine its degradation profile under physiological conditions?

Methodological Answer:

  • Conduct pH-dependent stability assays (pH 1–9) at 37°C, sampling at intervals (0–72 hrs) and analyzing degradation products via UPLC-QTOF .
  • Apply Arrhenius modeling to predict shelf-life and storage requirements.

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

Methodological Answer:

  • ADME profiling: Measure bioavailability (%F), plasma half-life (t1/2), and tissue distribution in rodent models using radiolabeled compound (e.g., 14C) .
  • Metabolite ID: Use hepatocyte incubations and HR-MS/MS to map phase I/II metabolites, focusing on fluoroethyl oxidation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.